molecular formula C6H6O2S B156291 5-Methyl-2-thiophenecarboxylic acid CAS No. 1918-79-2

5-Methyl-2-thiophenecarboxylic acid

Cat. No. B156291
CAS RN: 1918-79-2
M. Wt: 142.18 g/mol
InChI Key: VCNGNQLPFHVODE-UHFFFAOYSA-N
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Description

5-Methyl-2-thiophenecarboxylic acid is an organic compound with the molecular formula C6H6O2S . It is characterized by its methyl and thiophene functional groups, which contribute to its unique properties and reactivity . This compound is capable of donating a hydron to an acceptor (Bronsted base) .


Molecular Structure Analysis

The molecular structure of 5-Methyl-2-thiophenecarboxylic acid is available as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChI is InChI=1S/C6H6O2S/c1-4-2-3-5(9-4)6(7)8/h2-3H,1H3,(H,7,8) .


Chemical Reactions Analysis

5-Methyl-2-thiophenecarboxylic acid is known for its presence in various chemical reactions and processes . For instance, thiophene-2-carboxylic acid, a related compound, undergoes double deprotonation upon treatment with LDA to give the 5-lithio derivative, a precursor to many 5-substituted derivatives .


Physical And Chemical Properties Analysis

5-Methyl-2-thiophenecarboxylic acid has a molecular weight of 142.18 . It appears as a white to light yellow to dark green powder or crystal . Its melting point ranges from 135 to 138°C . It is very soluble in water .

Safety and Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound .

Mechanism of Action

Target of Action

As a thiophenecarboxylic acid derivative , it may interact with various enzymes and receptors in the body.

Mode of Action

It is known to be a Bronsted acid , which means it can donate a proton (H+) to an acceptor or base. This property could influence its interactions with biological targets.

Pharmacokinetics

Its solubility properties suggest that it is insoluble in water but soluble in organic solvents such as ethanol and dichloromethane . These properties could influence its bioavailability and distribution in the body.

Result of Action

As a Bronsted acid , it may participate in proton transfer reactions, potentially influencing cellular pH and enzymatic activities.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of 5-Methyl-2-thiophenecarboxylic acid. For instance, its solubility properties suggest that it may be more readily absorbed and distributed in lipid-rich environments .

properties

IUPAC Name

5-methylthiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O2S/c1-4-2-3-5(9-4)6(7)8/h2-3H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCNGNQLPFHVODE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60172712
Record name 5-Methylthiophene-2-carboxylic acid
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Molecular Weight

142.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

5-Methyl-2-thiophenecarboxylic acid

CAS RN

1918-79-2
Record name 5-Methyl-2-thiophenecarboxylic acid
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Record name 5-Methylthiophene-2-carboxylic acid
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Record name 5-METHYL-2-THIOPHENECARBOXYLIC ACID
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Record name 5-Methylthiophene-2-carboxylic acid
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Record name 5-methylthiophene-2-carboxylic acid
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Record name 5-METHYLTHIOPHENE-2-CARBOXYLIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular structure and formula of 5-Methyl-2-thiophenecarboxylic Acid?

A1: 5-Methyl-2-thiophenecarboxylic Acid is a sulfur-containing heterocyclic compound. Its molecular formula is C6H6O2S. The structure consists of a thiophene ring with a methyl group (CH3) at the 5th position and a carboxylic acid group (-COOH) at the 2nd position. []

Q2: Has 5-Methyl-2-thiophenecarboxylic Acid been identified in any natural sources?

A2: Yes, research has identified 5-Methyl-2-thiophenecarboxylic acid as a volatile constituent in yeast autolysate Gistex-X-II powder. [] This suggests its potential role in food flavor and aroma.

Q3: Are there any studies investigating the impact of 5-Methyl-2-thiophenecarboxylic Acid on atherogenesis?

A3: Research in a rabbit model of atherogenesis found that 5-Methyl-2-thiophenecarboxylic acid did not significantly reduce atherogenesis despite normalizing serum calcium levels. [] This suggests that its potential benefits might not extend to directly impacting cholesterol-driven atherogenesis.

Q4: How does the structure of 5-Methyl-2-thiophenecarboxylic Acid influence its ability to prevent calcific fibrous-fatty plaque formation?

A4: Studies comparing 2-thiophenecarboxylic acid (ThCA), 5-Methyl-2-thiophenecarboxylic acid (5-CH3-ThCA), and 5-bromo-2-thiophenecarboxaldehyde (5-Br-ThCA) in a rabbit model showed that all three compounds normalized elevated serum calcium levels and inhibited aspects of atherosclerosis development. [] The order of effectiveness was 5-CH3-ThCA > 5-Br-ThCA > ThCA, suggesting that substitutions on the thiophene ring, particularly a methyl group at the 5th position, enhance the compound's ability to prevent calcific fibrous-fatty plaque formation.

Q5: What is known about the microbial metabolism of 5-Methyl-2-thiophenecarboxylic Acid?

A5: Research indicates that certain microorganisms can metabolize alkylthiophenes, including 5-Methyl-2-thiophenecarboxylic Acid. [] While specific metabolic pathways were not detailed in the provided abstracts, this finding highlights the potential for biodegradation of this compound in the environment.

Q6: How does 5-Methyl-2-thiophenecarboxylic Acid interact with DNA?

A6: Studies using spectrophotometry and computational methods revealed that copper(II) complexes containing 5-Methyl-2-thiophenecarboxylic acid bind to DNA through minor groove binding. [] Interestingly, the presence of the methyl group in the structure appears to enhance this binding affinity compared to the unsubstituted thiophene ring. This interaction suggests a potential mechanism for its biological activity.

Q7: Are there any studies on the use of 5-Methyl-2-thiophenecarboxylic Acid in photoluminescent applications?

A7: Yes, research explored the use of 5-Methyl-2-thiophenecarboxylic Acid as a building block for photochromic diarylethene molecules. [] These molecules, when crosslinked with PbS quantum dots (QDs), exhibited photoluminescence switching properties. This finding suggests the potential of 5-Methyl-2-thiophenecarboxylic Acid in developing novel optoelectronic materials.

Q8: Are there any known applications of 5-Methyl-2-thiophenecarboxylic Acid in medicinal chemistry?

A8: Copper(II) complexes incorporating 5-Methyl-2-thiophenecarboxylic acid have shown promising anti-skin cancer activity against B16 mouse melanoma skin cancer cell lines. [] This suggests potential applications in developing novel anti-cancer therapies.

Q9: What are the potential environmental impacts of 5-Methyl-2-thiophenecarboxylic Acid?

A9: While specific data on ecotoxicological effects isn't available in the provided research, the fact that microorganisms can metabolize alkylthiophenes [] suggests the possibility of biodegradation. Further research is needed to fully understand its environmental fate and potential impact.

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